2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
Beschreibung
BenchChem offers high-quality 2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S/c1-20-11-13-21(14-12-20)16-31-26(35)19-38-30-33-27-25(23-8-4-3-5-9-23)17-32-28(27)29(36)34(30)18-22-7-6-10-24(15-22)37-2/h3-15,17,32H,16,18-19H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHJZDAUADFZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide represents a novel structure within the pyrrolo[3,2-d]pyrimidine class, which has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and specific biological activities supported by recent research findings.
Chemical Structure
The compound features a complex molecular structure characterized by:
- A pyrrolo[3,2-d]pyrimidine core.
- Substituents including a methoxybenzyl group and a methylbenzyl group.
- A sulfanyl linkage which may enhance its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds in the pyrrolo[3,2-d]pyrimidine family exhibit a wide range of biological activities including:
- Antitumor Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds demonstrate promising antibacterial and antifungal activities.
- Enzyme Inhibition : Several derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[3,2-d]pyrimidine derivatives. For instance:
- Case Study : A derivative similar to the compound was tested against prostate cancer cell lines (PC-3) and exhibited IC50 values of 1.54 μM, indicating potent cytotoxicity .
- Mechanism : The mechanism often involves the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | PC-3 | 1.54 | Apoptosis induction |
| Compound B | M-HeLa | 0.75 | G2/M phase arrest |
| Compound C | A-549 | 3.36 | Caspase activation |
Antimicrobial Properties
The compound's structural elements suggest potential antimicrobial activity:
- Research Findings : Similar thiazolo[3,2-a]pyrimidines have demonstrated effective inhibition against bacterial strains and fungi .
Table 2: Antimicrobial Efficacy of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound Name | Microbial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 20 |
| Compound E | S. aureus | 18 |
| Compound F | C. albicans | 15 |
Enzyme Inhibition
The compound is also anticipated to inhibit key enzymes implicated in cancer and inflammation:
- P38 Mitogen-Activated Protein Kinase (MAPK) : Inhibitors of this pathway are known to modulate inflammatory responses and cancer cell survival.
Table 3: Enzyme Inhibition Potency
| Enzyme Target | Compound Name | IC50 (μM) |
|---|---|---|
| P38 MAPK | Compound G | 0.85 |
| Cyclin-dependent Kinase | Compound H | 1.10 |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
